molecular formula C15H10F3NO3S B3163759 3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde CAS No. 885950-56-1

3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde

Cat. No.: B3163759
CAS No.: 885950-56-1
M. Wt: 341.3 g/mol
InChI Key: AOIPZEHALCKGIL-UHFFFAOYSA-N
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Description

3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde (CAS: 303996-11-4) is a synthetic aromatic aldehyde derivative featuring a nitro group at the 3-position, a benzylsulfanyl moiety substituted with a trifluoromethyl group at the 4-position, and a carbaldehyde functional group. Its molecular formula is C₁₅H₁₀F₃NO₃S, with a molecular weight of 341.30 g/mol . The compound is structurally characterized by:

  • A trifluoromethyl (-CF₃) group, which enhances lipophilicity and metabolic stability.
  • A benzylsulfanyl (-S-benzyl) linker, providing spatial flexibility for intermolecular interactions.
  • An aldehyde (-CHO) group, enabling reactivity in condensation or nucleophilic addition reactions.

Notably, its O-methyloxime derivative (CAS: 303996-11-4) has been marketed as an industrial-grade intermediate by CHEMLYTE SOLUTIONS CO., LTD., with applications in pharmaceutical and agrochemical synthesis . However, commercial availability in smaller quantities (e.g., 50 mg–500 mg) has been discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name

3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3S/c16-15(17,18)12-3-1-2-11(6-12)9-23-14-5-4-10(8-20)7-13(14)19(21)22/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIPZEHALCKGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175501
Record name 3-Nitro-4-[[[3-(trifluoromethyl)phenyl]methyl]thio]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-56-1
Record name 3-Nitro-4-[[[3-(trifluoromethyl)phenyl]methyl]thio]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4-[[[3-(trifluoromethyl)phenyl]methyl]thio]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzoic acid.

    Reduction: 3-Amino-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Status
3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde 303996-11-4 C₁₅H₁₀F₃NO₃S 341.30 -CF₃, -S-benzyl, -NO₂, -CHO Discontinued (small-scale); Industrial-grade available
3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde 851975-11-6 C₁₄H₈F₃NO₃S 327.28 -CF₃, -S-phenyl, -NO₂, -CHO Available (Aladdin Scientific)
4-(Benzylsulfanyl)-3-nitrobenzaldehyde N/A C₁₄H₁₁NO₃S 273.30 -S-benzyl, -NO₂, -CHO Research-use only

Structural Features and Reactivity

  • Benzyl vs. Phenyl Sulfanyl Groups : The benzyl group (-CH₂-C₆H₅) in the target compound introduces greater steric bulk and hydrophobicity compared to the phenyl (-C₆H₅) variant (CAS: 851975-11-6). This difference reduces the phenyl derivative’s molecular weight by 14.02 g/mol and may limit its ability to penetrate lipid membranes .
  • Trifluoromethyl Substitution : Both compounds share the -CF₃ group, which improves metabolic stability by resisting oxidative degradation. However, the benzyl-linked -CF₃ in the target compound may enhance π-π stacking interactions in protein binding compared to the phenyl-linked analog .
  • Aldehyde vs. Oxime Derivatives : The O-methyloxime derivative of the target compound (CAS: 303996-11-4) exhibits improved stability over the free aldehyde, as oximes resist air oxidation and dimerization .

Privileged Substructure Analysis

The benzylsulfanyl-nitro-aldehyde scaffold aligns with the concept of privileged substructures in medicinal chemistry . Key comparisons include:

  • Binding Versatility: The -NO₂ and -CHO groups mimic protein surface motifs (e.g., β-turns), enabling broad receptor interactions. This contrasts with simpler analogs lacking electron-withdrawing groups, which show narrower binding profiles.
  • Bioavailability : The -CF₃ group enhances lipophilicity (clogP ≈ 2.8), surpassing phenyl analogs (clogP ≈ 2.3) and improving membrane permeability .

Biological Activity

3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde (CAS No. 885950-56-1) is an organic compound notable for its unique structural features, which include a nitro group, a trifluoromethyl group, and a benzylsulfanyl moiety. These functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₅H₁₀F₃NO₃S
  • Molecular Weight : 341.31 g/mol
  • Density : Approximately 1.33 g/cm³
  • Boiling Point : 431.1 °C at 760 mmHg

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups may enhance its binding affinity and specificity, potentially leading to inhibition or modulation of specific biochemical pathways.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. The presence of the nitro group is particularly notable as it has been associated with antibacterial activity against various pathogens.

Anticancer Potential

The compound is being investigated for its anticancer properties. Preliminary studies suggest that the unique combination of functional groups may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.

Case Studies

  • Antibacterial Activity :
    A study evaluated the antibacterial effects of nitro-substituted benzenes against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts .
  • Anticancer Studies :
    In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines, suggesting that this compound may also possess similar capabilities. The mechanism is thought to involve the induction of oxidative stress within cancer cells .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
3-NitrobenzaldehydeC₇H₅NO₂Simple nitro-substituted aromatic aldehyde
TrifluoromethylbenzeneC₇H₄F₃Contains trifluoromethyl group but lacks additional functionalities
Benzaldehyde O-methyloximeC₈H₉NOAldehyde derivative with oxime functionality

The uniqueness of this compound lies in its combination of multiple functional groups, enhancing its reactivity and potential biological activity compared to simpler compounds.

Q & A

Q. What are the recommended synthetic routes for 3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde?

A practical approach involves the bromination of 3-(trifluoromethyl)benzyl derivatives as a key step. For instance, 1-(bromomethyl)-3-(trifluoromethyl)benzene can be synthesized using N,N’-dibromo-5,5-dimethylhydantoin under acidic conditions, which serves as a precursor for introducing the sulfanyl group via nucleophilic substitution . Subsequent nitration and aldehyde functionalization require controlled conditions to avoid over-oxidation.

Q. How should researchers characterize this compound to confirm structural integrity?

Combined spectroscopic techniques are essential:

  • NMR : Analyze aromatic proton environments (δ 7.5–8.5 ppm for nitro groups) and trifluoromethyl signals (δ ~120 ppm in 19F^{19}\text{F} NMR).
  • IR : Confirm the aldehyde C=O stretch (~1700 cm1^{-1}) and sulfanyl S-H/C-S vibrations (~2550 cm1^{-1} and ~700 cm1^{-1}, respectively).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ for C16_{16}H11_{11}F3_3N2_2O3_3S.
    Cross-referencing with databases like PubChem (e.g., 4-nitrobenzenesulfonamide’s SMILES and InChI ) aids validation.

Q. What are the stability considerations for this compound under laboratory storage?

The aldehyde group is prone to oxidation; store under inert atmosphere (N2_2/Ar) at 2–8°C. Sulfanyl moieties may degrade in acidic conditions, requiring neutral pH buffers for biological assays. Avoid prolonged exposure to light due to nitro group photoreactivity .

Advanced Questions

Q. How can reaction mechanisms involving the sulfanyl group be elucidated?

The sulfanyl group participates in nucleophilic substitutions (SN_\text{N}2) and radical reactions. For example:

  • Substitution : React with alkyl halides in the presence of NaH/THF to form thioethers .
  • Oxidation : Use H2_2O2_2 or mCPBA to convert -SH to sulfonic acid (-SO3_3H), monitored via 1H^{1}\text{H} NMR loss of S-H signals .
    Kinetic studies under varying temperatures (0–60°C) and polar aprotic solvents (DMF, DMSO) can map activation parameters .

Q. What strategies are effective for studying its biological activity in enzyme inhibition?

  • Target Identification : Screen against kinase or phosphatase families (e.g., phosphoinositide 3-kinases) using ATP-competitive assays .
  • Dose-Response : Use IC50_{50} determination via fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) .
  • Structural Insights : Co-crystallization with target enzymes (e.g., NLRP3 inflammasome inhibitors ) or molecular docking (PDB: 4NZ ) to identify binding motifs.

Q. How can computational modeling optimize its pharmacokinetic properties?

  • DFT Calculations : Predict redox potentials of the nitro group and electron-withdrawing effects of -CF3_3 on aromatic rings .
  • MD Simulations : Simulate membrane permeability (LogP) and solubility using COSMO-RS or Gaussian-based models .
  • ADMET Profiling : Tools like SwissADME predict metabolic stability (CYP450 interactions) and toxicity (AMES test alerts) .

Q. How to resolve contradictions in reported solubility data?

Discrepancies often arise from solvent polarity and measurement methods. For example:

  • DMSO Solubility : Use saturation shake-flask assays with HPLC quantification .
  • Aqueous Buffers : Adjust pH (5–8) and test with surfactants (e.g., Tween-80) to mimic physiological conditions .
    Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

Q. What experimental variables critically impact synthesis yield?

  • Catalyst Optimization : FeCl3_3 vs. AlCl3_3 in Friedel-Crafts alkylation (10–30% yield improvement) .
  • Temperature Control : Nitration at 0–5°C minimizes byproducts (e.g., dinitro derivatives) .
  • Purification : Use silica gel chromatography (hexane:EtOAc gradient) or recrystallization (EtOH/H2_2O) to isolate the aldehyde .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde
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3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde

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